(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
Brand Name: Vulcanchem
CAS No.: 1703788-55-9
VCID: VC2599666
InChI: InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
SMILES: CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

CAS No.: 1703788-55-9

Cat. No.: VC2599666

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone - 1703788-55-9

Specification

CAS No. 1703788-55-9
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name (5-amino-1-methylindol-3-yl)-cyclopropylmethanone
Standard InChI InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
Standard InChI Key PYEPLBSZZOCQTB-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3

Introduction

PropertyValue
CAS Number1703788-55-9
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
IUPAC Name(5-amino-1-methylindol-3-yl)-cyclopropylmethanone
Standard InChIInChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
Standard InChIKeyPYEPLBSZZOCQTB-UHFFFAOYSA-N
SMILESCN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
PubChem Compound ID118024020

The compound features a cyclopropyl group attached to the methanone functional group, which significantly contributes to its unique chemical and biological characteristics. The presence of an amino group at position 5 introduces potential hydrogen-bonding capabilities, while the N-methylation at position 1 affects the electronic properties of the indole ring system. These structural features collectively influence the compound's solubility, reactivity, and interactions with biological targets.

The physical state of this compound is typically a solid at room temperature, though specific details regarding its melting point, solubility profile, and stability characteristics may vary depending on the purity and preparation methods. These properties are crucial considerations for researchers planning to incorporate this compound into their experimental protocols.

Structural Characterization

Molecular Structure

Key structural features include:

  • The indole scaffold with its characteristic 5-6 fused bicyclic arrangement

  • An amino (-NH2) group positioned at carbon 5 of the benzenoid portion

  • A methyl (-CH3) group attached to the nitrogen atom at position 1

  • A ketone (C=O) linkage at position 3 of the pyrrole ring

  • A cyclopropyl ring directly connected to the carbonyl carbon

The spatial arrangement of these components creates a three-dimensional structure with specific regions for potential interactions with biological macromolecules. The amino group introduces a basic center capable of hydrogen bond donation, while the carbonyl oxygen can serve as a hydrogen bond acceptor. The N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor, which may influence the compound's binding characteristics in biological systems.

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides crucial information for structure confirmation and purity assessment of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. Multiple analytical techniques are typically employed to establish the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the hydrogen and carbon environments within the molecule. In 1H-NMR, characteristic signals include the N-methyl protons (typically appearing as a singlet), the cyclopropyl ring protons (complex multiplet pattern), and the amino group protons (broad singlet). The aromatic region displays signals corresponding to the four remaining protons of the indole system. 13C-NMR spectroscopy provides additional structural confirmation through signals for the carbonyl carbon, the methyl carbon, and the various carbons of the indole and cyclopropyl structures.

Mass spectrometry yields valuable data regarding the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 214 corresponds to the calculated molecular weight, and fragmentation patterns typically show characteristic losses from the cyclopropyl ketone moiety and the indole scaffold.

Infrared (IR) spectroscopy helps identify key functional groups, with distinctive bands for:

  • Carbonyl (C=O) stretching vibration (typically 1650-1700 cm⁻¹)

  • N-H stretching of the amino group (3300-3500 cm⁻¹)

  • C-H stretching vibrations from the methyl and cyclopropyl groups (2850-3000 cm⁻¹)

  • C=C stretching of the aromatic system (1400-1600 cm⁻¹)

These spectroscopic data collectively provide a comprehensive fingerprint that confirms the structural identity of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone and establishes standards for quality control in research applications.

Synthesis Methods

Synthetic Pathways

The synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone typically involves multi-step reaction sequences starting from commercially available indole precursors. These synthetic routes are designed to introduce the specific functional groups at their designated positions on the indole scaffold.

A general synthetic approach may follow these key steps:

  • Selection or preparation of an appropriately substituted indole starting material

  • N-methylation at position 1 using appropriate alkylating agents

  • Introduction of the cyclopropyl ketone moiety at position 3 through acylation or related transformations

  • Installation of the amino group at position 5, often through reduction of a nitro precursor

The specific reagents and conditions vary depending on the starting materials and desired scale. For example, N-methylation is commonly achieved using methyl iodide or dimethyl sulfate in the presence of a base. The cyclopropyl ketone functionality might be introduced through Friedel-Crafts acylation or related methodologies using cyclopropanecarbonyl chloride or similar reagents.

Biological Activity and Applications

Research Applications

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone serves as a valuable research tool in pharmaceutical sciences and medicinal chemistry. Its well-defined structure with multiple functional groups makes it useful for various research applications.

As a chemical probe, this compound can be employed to investigate biological mechanisms and molecular interactions. The specific substitution pattern allows for targeted studies of structure-activity relationships, providing insights into how structural modifications affect biological activity. This information is valuable for rational drug design efforts, helping researchers identify key pharmacophoric elements.

The compound can also function as a versatile building block in the synthesis of more complex molecules. The amino group at position 5 provides a reactive site for further derivatization through various reactions, including acylation, sulfonylation, or coupling reactions. Similarly, the carbonyl group offers opportunities for transformations such as reductions, condensations, or nucleophilic additions.

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